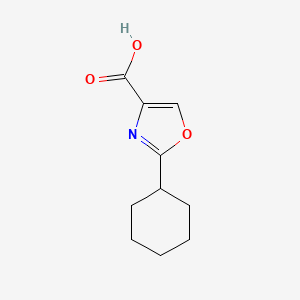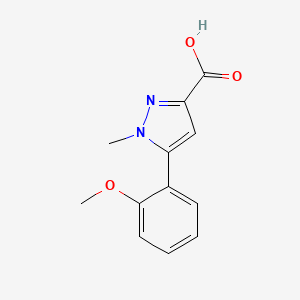
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one, or 2-(3,4-DFP) is an organic compound with the molecular formula C9H9F2O. It is a colorless solid that is soluble in organic solvents. 2-(3,4-DFP) is a member of the class of compounds known as pyranones, which are compounds containing a pyran ring system. 2-(3,4-DFP) is of interest to scientists due to its unique structure and potential applications in scientific research, as well as its potential for use in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Pyranopyrimidine Synthesis
The compound 2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one is a precursor in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the development of these scaffolds. Such catalysts facilitate the synthesis of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions, demonstrating the compound's role in enhancing the efficiency and sustainability of chemical syntheses (Parmar, Vala, & Patel, 2023).
Role in Chromone Antioxidant Activity
Chromones, including derivatives of this compound, exhibit significant antioxidant properties, which are beneficial for inhibiting cell impairment and preventing various diseases. The structure of chromones is key to their effectiveness as radical scavengers, highlighting the compound's potential in developing treatments with antioxidant capabilities (Yadav, Parshad, Manchanda, & Sharma, 2014).
Contribution to Organic Thermoelectric Materials
The synthesis and modification of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), benefit from the structural and chemical properties of this compound. Techniques to enhance the thermoelectric performance of PEDOT:PSS involve the manipulation of such compounds, indicating their significance in advancing organic electronics (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)oxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-2-1-7(5-10(9)13)11-6-8(14)3-4-15-11/h1-2,5,11H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWLUJSHQDTNEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

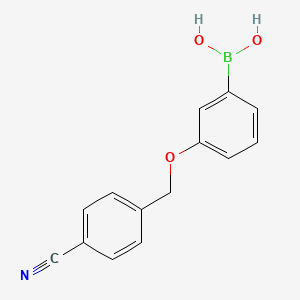
![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

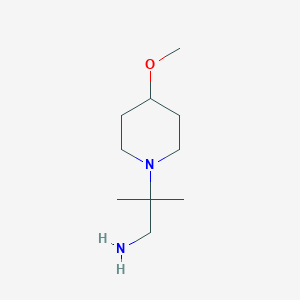
amine](/img/structure/B1454049.png)
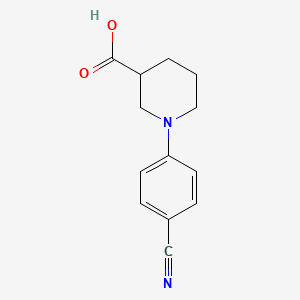
amine](/img/structure/B1454052.png)

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)


![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
